molecular formula C29H24N2O B8270932 2'-(5-Ethyl-3,4-diphenyl-pyrazol-1-YL)-biphenyl-3-OL CAS No. 710354-39-5

2'-(5-Ethyl-3,4-diphenyl-pyrazol-1-YL)-biphenyl-3-OL

Cat. No. B8270932
M. Wt: 416.5 g/mol
InChI Key: LNAMHROPPVZCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07300639B2

Procedure details

The reaction of Example 1 (reaction scale: 71.5 kg, 177.29 mol of bromophenyl pyrazole) was conducted with 0.1 mole % of Pd2(dba)3. After the reaction was judged to be essentially complete, the reaction mixture was neutralized with 1N aq. HCl to a pH of 7.0 to 7.5. The crude solid was dissolved in THF (9 L/Kg of bromophenyl pyrazole starting material), and the mixture was stirred in the presence of PS-PPh3 resin (Fluka, 3.0 wt %) at ambient temperature. After stirring for 84.5 h, the resin was removed by filtration, and the filtrate was passed sequentially through a Darco zeta pad cartridge, then a 1.2 μm Cuno polish filter. The palladium levels after the Darco pad filtration and after polish filtration were less than 10 ppm and less than 13 ppm, respectively. The filtrate was concentrated and its solute recrystallized from THF/acetone/water to afford 2′-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1′]-biphenyl-3-ol containing less than 10 ppm of palladium.
Quantity
71.5 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](C2C=CC=CC=2)=[N:4][NH:5][CH:6]=1.C1C=C[C:16](/[CH:19]=[CH:20]/[C:21](/[CH:23]=[CH:24]/[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=O)=[CH:17][CH:18]=1.C1C=C[C:34](/[CH:37]=[CH:38]/[C:39](/[CH:41]=[CH:42]/[C:43]2[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=2)=[O:40])=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd:67].[Pd].Cl.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1>[CH2:2]([C:3]1[N:4]([C:48]2[CH:47]=[CH:46][CH:45]=[CH:44][C:43]=2[C:42]2[CH:34]=[CH:37][CH:38]=[C:39]([OH:40])[CH:41]=2)[N:5]=[C:24]([C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:23]=1[C:21]1[CH:18]=[CH:17][CH:16]=[CH:19][CH:20]=1)[CH3:6].[Pd:67] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
71.5 kg
Type
reactant
Smiles
BrC=1C(=NNC1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 84.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resin was removed by filtration
FILTRATION
Type
FILTRATION
Details
a 1.2 μm Cuno polish filter
FILTRATION
Type
FILTRATION
Details
The palladium levels after the Darco pad filtration
FILTRATION
Type
FILTRATION
Details
after polish filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
its solute recrystallized from THF/acetone/water

Outcomes

Product
Details
Reaction Time
84.5 h
Name
Type
product
Smiles
C(C)C1=C(C(=NN1C1=C(C=CC=C1)C1=CC(=CC=C1)O)C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
[Pd]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.